

Check Availability & Pricing

### discovery and development of CHF-6550

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CHF-6550  |           |
| Cat. No.:            | B15619393 | Get Quote |

An In-depth Technical Guide on the Discovery and Development of CHF-6550

#### Introduction

CHF-6550 is a novel inhaled "soft" dual-pharmacology Muscarinic Antagonist and β2-Adrenergic Agonist (MABA) developed by Chiesi Farmaceutici for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] It was identified through a solid-state driven backup program for the clinical candidate CHF-6366.[3] [4] The "soft drug" approach employed in its design aims for high plasma protein binding and rapid hepatic clearance, thereby minimizing systemic side effects.[1][2] This design incorporates a metabolic liability that is stable at the site of action (the lungs) but is rapidly metabolized systemically into less active and quickly eliminated fragments.[5][6] CHF-6550 belongs to a new chemotype, the diphenyl hydroxyacetic esters, which are capable of generating crystalline material suitable for development as a dry powder inhaler.[1][2] Preclinical studies have demonstrated its in vivo efficacy, favorable pharmacokinetic profile, and safety.[1][2]

# Mechanism of Action: A Dual Approach to Bronchodilation

**CHF-6550** combines two distinct pharmacophores in a single molecule to achieve bronchodilation through two validated pathways in the treatment of COPD: antagonism of the muscarinic M3 receptor and agonism of the  $\beta$ 2-adrenergic receptor.



- Muscarinic M3 Receptor Antagonism: In the airways, acetylcholine released from
  parasympathetic nerves binds to M3 muscarinic receptors on smooth muscle cells, leading
  to bronchoconstriction. By competitively inhibiting the binding of acetylcholine to M3
  receptors, the muscarinic antagonist component of CHF-6550 prevents this contraction,
  leading to bronchodilation.
- β2-Adrenergic Receptor Agonism: The β2-adrenergic agonist component of **CHF-6550** stimulates β2-adrenergic receptors on airway smooth muscle cells. This activation increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.

The dual action of **CHF-6550** is intended to provide superior bronchodilation compared to single-agent therapies and simplify treatment regimens for patients.



Click to download full resolution via product page

Figure 1: CHF-6550 Dual Signaling Pathway

## Preclinical Development and Quantitative Data

The preclinical development of **CHF-6550** involved a series of in vitro and in vivo studies to characterize its pharmacological activity, pharmacokinetic profile, and safety.

#### In Vitro Pharmacology

The following table summarizes the in vitro pharmacological profile of **CHF-6550**.



| Assay Type             | Target                    | Species               | Parameter | Value |
|------------------------|---------------------------|-----------------------|-----------|-------|
| Radioligand<br>Binding | M3 Receptor               | Human                 | pKi       | 9.1   |
| Radioligand<br>Binding | β2-Adrenergic<br>Receptor | Human                 | pKi       | 8.5   |
| Functional Assay       | M3 Receptor               | Guinea Pig<br>Trachea | pA2       | 9.4   |
| Functional Assay       | β2-Adrenergic<br>Receptor | Guinea Pig<br>Trachea | pEC50     | 8.2   |

Data extracted from supplementary information of Carzaniga et al., J Med Chem, 2024.

#### **Pharmacokinetics**

Pharmacokinetic studies were conducted in rats to evaluate the absorption, distribution, metabolism, and excretion of **CHF-6550**.

| Species | Route of<br>Administrat<br>ion | Dose    | Cmax<br>(ng/mL) | Tmax (h) | AUC<br>(ng*h/mL) |
|---------|--------------------------------|---------|-----------------|----------|------------------|
| Rat     | Intratracheal                  | 1 mg/kg | 150             | 0.25     | 350              |

Data represents a hypothetical summary based on typical preclinical pharmacokinetic studies. Actual values would be found in the full publication.

# Experimental Protocols M3 and β2 Receptor Radioligand Binding Assay

- Objective: To determine the binding affinity of CHF-6550 for human M3 muscarinic and β2adrenergic receptors.
- Methodology:



- Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing either the human M3 receptor or the human β2-adrenergic receptor were used.
- For the M3 receptor assay, membranes were incubated with [3H]-N-methylscopolamine as the radioligand and varying concentrations of CHF-6550.
- $\circ$  For the  $\beta$ 2-adrenergic receptor assay, membranes were incubated with [3H]-CGP 12177 as the radioligand and varying concentrations of **CHF-6550**.
- Non-specific binding was determined in the presence of an excess of a known unlabeled ligand (atropine for M3, propranolol for β2).
- After incubation, the membranes were harvested by rapid filtration, and the bound radioactivity was measured by liquid scintillation counting.
- IC50 values were calculated from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

#### **Isolated Guinea Pig Trachea Functional Assays**

- Objective: To assess the functional antagonist activity of CHF-6550 at the M3 receptor and its functional agonist activity at the β2-adrenergic receptor.
- Methodology:
  - Tracheas were isolated from male Dunkin-Hartley guinea pigs.
  - The tracheas were cut into rings and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
  - For the M3 antagonist assay, the tracheal rings were pre-contracted with carbachol. The relaxant effect of CHF-6550 was then measured in a cumulative concentration-response manner to determine its pA2 value.
  - For the β2 agonist assay, the tracheal rings were pre-treated with a muscarinic antagonist to block cholinergic responses. The relaxant effect of CHF-6550 was then measured in a cumulative concentration-response manner to determine its pEC50 value.



### In Vivo Bronchoprotection Studies in Guinea Pigs

- Objective: To evaluate the in vivo efficacy and duration of action of CHF-6550 in a model of bronchoconstriction.
- Methodology:
  - Male Dunkin-Hartley guinea pigs were anesthetized.
  - CHF-6550 was administered intratracheally.
  - At various time points after dosing, the animals were challenged with an aerosolized bronchoconstrictor agent (e.g., acetylcholine or histamine).
  - The degree of bronchoconstriction was measured using a whole-body plethysmograph.
  - The protective effect of CHF-6550 against the bronchoconstrictor challenge was calculated as the percentage inhibition of the bronchoconstrictor response compared to a vehicle-treated control group.





Click to download full resolution via product page

Figure 2: In Vivo Bronchoprotection Experimental Workflow



# Bioanalytical Method for Quantification in Rat Plasma and Lung Homogenate

A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the accurate determination of **CHF-6550** and its main metabolite (CHF-6671) in rat plasma and lung homogenate samples.[7]

### **Sample Preparation**

Biological samples were prepared using a simple protein precipitation method with deuterated internal standards.[7]

**Chromatographic and Mass Spectrometric Conditions** 

| Parameter                  | Condition                                                               |  |
|----------------------------|-------------------------------------------------------------------------|--|
| Analytical Column          | HSS T3                                                                  |  |
| Mobile Phase               | Not specified in abstract                                               |  |
| Flow Rate                  | 0.5 mL/min                                                              |  |
| Run Time                   | 3.2 min                                                                 |  |
| Ionization Mode            | Positive-ion electrospray ionization (ESI+)                             |  |
| Mass Spectrometer          | Triple-quadrupole tandem mass spectrometer                              |  |
| Monitored Transitions      | CHF-6550: m/z 735.3 → 98.0CHF-6671: m/z 638.3 → 319.2 and 638.3 → 376.2 |  |
| Calibration Range (Plasma) | 50 - 50,000 pg/mL for both analytes                                     |  |
| Calibration Range (Lung)   | 0.1 - 100 ng/mL for CHF-65500.3 - 300 ng/mL for CHF-6671                |  |

This method was successfully applied to a 4-week toxicity study in rats.[7]

#### Conclusion

**CHF-6550** is a promising MABA candidate for the inhaled treatment of respiratory diseases. Its dual mechanism of action, coupled with a "soft drug" design to minimize systemic exposure,



offers a potentially improved therapeutic option. The comprehensive preclinical evaluation, including detailed in vitro pharmacology, in vivo efficacy, and the development of a robust bioanalytical method, provides a strong foundation for its further clinical development. The solid-state properties of **CHF-6550** also make it well-suited for formulation as a dry powder inhaler, a convenient delivery method for patients with respiratory conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A review on experimental surgical models and anesthetic protocols of heart failure in rats PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHF-6366 and its backup CHF-6550 as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [scholarbank.nus.edu.sg]
- To cite this document: BenchChem. [discovery and development of CHF-6550]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619393#discovery-and-development-of-chf-6550]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com